molecular formula C15H16O2 B12006358 2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione CAS No. 28746-58-9

2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B12006358
CAS No.: 28746-58-9
M. Wt: 228.29 g/mol
InChI Key: OWPZEMRCLRZIKX-UHFFFAOYSA-N
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Description

2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione is a chemical compound with the molecular formula C15H16O2. It belongs to the class of 1,3-diketones and is structurally derived from dimedone (5,5-dimethylcyclohexane-1,3-dione), a well-known compound that exists in a keto-enol tautomeric equilibrium and is sensitive to light . This compound is offered for research and development purposes. Compounds of this structural class, particularly π-expanded α,β-unsaturated 1,3-diketones, are of significant interest in materials science due to their optical properties . They can function as key components in the development of photoinitiators for advanced manufacturing techniques like two-photon polymerization, which is used to create micro-scale and nanoscale structures . Researchers may also utilize this compound as a building block for synthesizing more complex heterocyclic systems, such as benzodiazepines, which are valuable scaffolds in medicinal and organic chemistry . This product is intended for research applications by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

28746-58-9

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2-benzylidene-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C15H16O2/c1-15(2)9-13(16)12(14(17)10-15)8-11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3

InChI Key

OWPZEMRCLRZIKX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(=CC2=CC=CC=C2)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Catalytic Systems and Optimization

Nine catalysts were screened, including lithium chloride (LiCl), sodium acetate (NaOAc), magnesium sulfate (MgSO₄), and alanine. Sodium sulfate (Na₂SO₄) combined with alanine emerged as the most effective, achieving yields exceeding 90% for para-substituted benzaldehydes. The procedure involves:

  • Dissolving dimedone (1 mmol) and arylaldehyde (1 mmol) in 10 mL water.

  • Adding the catalyst (5 mol%).

  • Stirring at 25°C for 15–60 minutes.

  • Filtering the precipitated product and recrystallizing from ethanol-water.

This method eliminates toxic organic solvents and reduces energy consumption, aligning with sustainable chemistry principles.

Piperidine-Mediated Condensation in Organic Solvents

Classic Knoevenagel conditions employ piperidine as a base catalyst in ethanol or tetrahydrofuran (THF). The reaction mechanism involves deprotonation of dimedone’s active methylene group, forming an enolate that attacks the aldehyde’s electrophilic carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated diketone.

ZrOCl₂/NaNH₂-Catalyzed Condensation

ZrOCl₂, a Lewis acid, facilitates a tandem Knoevenagel-Michael addition sequence. Although primarily producing bis-adducts, modulating reaction conditions (e.g., stoichiometry, temperature) can arrest the process at the mono-condensation stage.

Key Reaction Parameters

  • Stoichiometry : A 1:1 ratio of dimedone to aldehyde prevents over-addition.

  • Catalyst Loading : ZrOCl₂ (10 mol%) and NaNH₂ (20 mol%) in THF at 25°C.

  • Reaction Time : 30–60 minutes.

This method achieves ~80% conversion but requires meticulous control to avoid bis-adduct formation.

Comparative Analysis of Methods

Parameter Aqueous Catalytic Piperidine ZrOCl₂/NaNH₂
Solvent WaterEthanol/THFTHF
Catalyst Na₂SO₄ + AlaninePiperidineZrOCl₂ + NaNH₂
Temperature 25°CReflux (~78°C)25°C
Reaction Time 15–60 min2–4 hours30–60 min
Yield 90–95%80–85%~80%
Environmental Impact LowModerateModerate

The aqueous method excels in sustainability and efficiency, whereas ZrOCl₂ offers rapid kinetics but risks over-condensation. Piperidine, though reliable, poses safety concerns.

Chemical Reactions Analysis

Reaction Conditions and Catalysts

AldehydeCatalystSolventTemperatureYield (%)Reference
p-ChlorobenzaldehydeNano silica chlorideCH₂Cl₂40°C92
BenzaldehydeDeep eutectic solventsH₂ORT95
3,4-DimethoxybenzaldehydeNaHCO₃ (aq.)H₂ORT85

Mechanism :

  • Nucleophilic attack by dimedone’s enol on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated diketone .

  • Nano silica chloride enhances reaction efficiency via Lewis acid activation .

Cycloaddition Reactions

The compound acts as a Michael acceptor in [4+2] cycloadditions to synthesize fused heterocycles.

Example Reaction with Enaminones

  • Reactants : 3,3-Bis(methylthio)-1-phenylprop-2-en-1-one and N-butyl-N’-methylethane-1,2-diamine.

  • Conditions : NaH (10 mol%) in THF under reflux (N₂ atmosphere) .

  • Product : Furo[3,2-c]pyran-4(3H)-ones with >7:1 diastereomeric ratio .

  • Yield : 74–87% .

Key Data :

  • ¹H NMR (CDCl₃) : δ 7.28 (s, 1H), 7.34–6.41 (m, Ar–H), 2.40 (s, 4H), 1.23/1.10 (s, CH₃) .

  • ¹³C NMR : δ 190.45 (C=O), 189.39 (C=O), 138.09 (Ar–C) .

Performance of Green Catalysts

CatalystSolventReaction Time (min)Yield (%)Reference
DES (ChCl:Urea)H₂O1595
Silica chlorideCH₂Cl₂2092
NaHCO₃H₂O3085

Advantages :

  • DES systems reduce toxicity and improve atom economy .

  • Aqueous conditions minimize organic solvent use .

Reaction with Dimethylformamide-Dimethylacetal (DMF-DMA)

  • Product : 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione .

  • Conditions : Reflux in dry xylene (2 h).

  • Yield : 71% .

  • Application : Intermediate for anti-diabetic and herbicidal agents .

Key Spectral Data

TechniqueData
IR (cm⁻¹) 1705 (C=O), 1620 (C=C), 1580 (Ar–C) .
MS (m/z) 228 [M⁺], 213 [M⁺–CH₃], 187 [M⁺–C₆H₅] .
XRD Analysis Monoclinic crystal system, P2₁/c space group .

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a building block in organic synthesis. It acts as a Michael acceptor, allowing for the formation of complex molecules. Notably, it has been employed in the synthesis of various heterocyclic compounds that exhibit biological activity.

Table 1: Common Reactions Involving 2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione

Reaction TypeDescriptionYield (%)
Knovenagel CondensationReaction with aldehydes to form benzylidene derivatives68 - 87
CycloadditionFormation of cyclic compounds with nucleophilesVariable
SubstitutionNucleophilic substitution reactionsVariable

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have demonstrated its efficacy against various pathogens and cancer cell lines.

Case Study: Anticancer Activity
In a study published in the Royal Society of Chemistry, the compound was tested against multiple cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. The mechanism of action involves the compound acting as an electrophile that interacts with nucleophilic sites in cellular proteins, disrupting normal cellular functions .

Medicinal Chemistry

The compound's structure allows it to be modified into derivatives that possess enhanced biological activities. For example, modifications have led to the development of new anti-diabetic agents derived from its scaffold .

Table 2: Derivatives and Their Biological Activities

DerivativeActivity TypeReference
2-(Dimethylamino)methylene derivativeAntidiabetic
Various heterocyclic derivativesAntimicrobial
Substituted benzylidene derivativesAnticancer

Industrial Applications

In industrial settings, this compound is used in the production of dyes and pigments due to its stability and reactivity. Its ability to form complexes with metals enhances its utility in catalysis and material science.

Mechanism of Action

The mechanism of action of 2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Physicochemical Properties

The pharmacological and physicochemical properties of cyclohexane-1,3-dione derivatives are highly dependent on substituents. Below is a comparison of key analogues:

Compound Name Substituent Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR) Reference
2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione Benzylidene (C₆H₅CH=) 130 62 IR: C=O (1720 cm⁻¹), C=C (1600 cm⁻¹); ¹H NMR: δ 7.8 (ArH), 2.2 (CH₃)
2-(4-Chlorobenzylidene)-5,5-dimethylcyclohexane-1,3-dione 4-Cl-Benzylidene 145 58 IR: C=O (1715 cm⁻¹), C-Cl (750 cm⁻¹); ¹H NMR: δ 7.9 (ArH-Cl)
2-(4-Methoxybenzylidene)-5,5-dimethylcyclohexane-1,3-dione 4-OCH₃-Benzylidene 135 65 IR: C=O (1705 cm⁻¹), OCH₃ (2850 cm⁻¹); ¹H NMR: δ 3.8 (OCH₃)
2-(2-(4-Fluorophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione 4-F-Phenylhydrazone 158–160 48 IR: N-H (3300 cm⁻¹), C=N (1630 cm⁻¹); ¹H NMR: δ 8.1 (NH)
2-(2-(Trifluoromethylphenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione CF₃-Phenylhydrazone 171–173 66 IR: C-F (1250 cm⁻¹); ¹³C NMR: δ 120 (CF₃)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) increase melting points and rigidity due to enhanced dipole interactions .
  • Methoxy groups reduce melting points slightly, likely due to steric hindrance .
  • Hydrazone derivatives exhibit distinct N-H and C=N IR peaks, differentiating them from benzylidene analogues .
Antimicrobial Activity
  • Benzylidene derivatives : Exhibited broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MIC values ranging from 8–32 µg/mL. The 4-chloro derivative showed superior activity (MIC = 8 µg/mL) due to enhanced lipophilicity .
  • Hydrazone derivatives : Demonstrated moderate activity (MIC = 16–64 µg/mL), with the trifluoromethyl variant showing selectivity against Mycobacterium tuberculosis (MIC = 4 µg/mL) .
Anticancer Activity
  • 2-(4-Bromophenyl)-substituted dimedone : Inhibited MDA-MB-231 breast cancer cells (IC₅₀ = 12 µM) via Fe²⁺ chelation in the enzyme active site .
  • Benzylidene derivatives : Lower potency (IC₅₀ > 50 µM), suggesting substituent-dependent mechanisms .
Anti-inflammatory Activity
  • Hydrazone derivatives (e.g., 4-fluorophenyl) : Acted as COX-2 inhibitors (IC₅₀ = 0.8 µM) in molecular docking studies, outperforming benzylidene analogues .

ADMET and Physicochemical Predictions

SwissADME predictions for select compounds:

Compound LogP Water Solubility (mg/mL) BBB Permeability CYP2D6 Inhibition
2-Benzylidene derivative 3.2 0.05 No Low
4-Chloro-benzylidene derivative 3.8 0.02 No Moderate
4-Fluorophenylhydrazone derivative 2.9 0.12 Yes High

Key Insights :

  • Chlorinated derivatives exhibit higher LogP values, reducing water solubility but improving membrane permeability .
  • Hydrazones show better CNS penetration (BBB permeability) due to balanced hydrophilicity .

Biological Activity

2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione (C15H16O2) is a compound of significant interest in organic chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C15H16O2
  • Molecular Weight : 228.29 g/mol
  • CAS Number : 28746-58-9
  • IUPAC Name : this compound

Antimicrobial Properties

Recent studies have shown that this compound exhibits notable antimicrobial activity against various pathogens. For instance:

  • Bacterial Inhibition : The compound demonstrated significant inhibition against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has been investigated for its anticancer properties:

  • Mechanism of Action : It acts as an electrophile, interacting with nucleophilic sites in cancer cells. This interaction can lead to the inhibition of key enzymes involved in cancer cell proliferation .
  • Case Studies : In vitro studies revealed that this compound induced apoptosis in several cancer cell lines, including breast and colon cancer cells. The compound was shown to activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Attack : The compound's electrophilic nature allows it to form adducts with nucleophiles in biological systems.
  • Enzyme Inhibition : It may inhibit enzymes critical for cell survival and proliferation by modifying their active sites.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to cellular damage and apoptosis.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureHighModerate
5,5-Dimethylcyclohexane-1,3-dioneStructureModerateLow
2-Benzylidene-malononitrileN/ALowHigh

Research Findings

Several research initiatives have focused on synthesizing derivatives of this compound to enhance its biological activities:

  • Synthesis Techniques : Innovative methods using non-conventional solvents have been explored to improve yield and reduce environmental impact .
  • Bioactivity Screening : Various derivatives have been screened for enhanced bioactivity profiles against a broader range of microbial and cancerous cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-benzylidene-5,5-dimethylcyclohexane-1,3-dione, and what critical parameters influence reaction efficiency?

  • The compound is typically synthesized via Knoevenagel condensation between 5,5-dimethylcyclohexane-1,3-dione (dimedone) and benzaldehyde derivatives. Key parameters include solvent polarity (e.g., ethanol or acetic acid), temperature (80–100°C), and catalytic bases like piperidine or ammonium acetate. Reaction efficiency depends on the electron-withdrawing nature of substituents on the benzaldehyde moiety and the steric environment .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • 1H/13C NMR identifies proton environments and carbonyl groups (δ 1.0–1.2 ppm for methyl groups; δ 5.5–6.5 ppm for benzylidene protons). IR spectroscopy confirms diketone stretches (~1700 cm⁻¹) and C=C aromatic bonds (~1600 cm⁻¹). X-ray crystallography resolves stereochemistry and crystal packing, particularly for derivatives with bulky substituents .

Q. What are the primary research applications of this compound in synthetic chemistry?

  • It serves as a precursor for synthesizing heterocyclic compounds (e.g., pyranones, pyridines) via cyclocondensation reactions. The α,β-unsaturated diketone moiety enables Michael additions and Diels-Alder reactions, making it a versatile building block for bioactive molecule development .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different biological models?

  • Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent systems). Mitigation strategies include:

  • Standardizing protocols (e.g., using identical cell viability assays like MTT).
  • Validating results with orthogonal methods (e.g., flow cytometry for apoptosis).
  • Performing meta-analyses to identify structure-activity trends across studies .

Q. What strategies optimize enantioselective synthesis of chiral derivatives from this compound?

  • Use chiral catalysts (e.g., L-proline or BINOL-derived organocatalysts) in asymmetric Michael additions. Solvent polarity and temperature (0–25°C) critically influence enantiomeric excess (ee). HPLC with chiral columns or circular dichroism (CD) spectroscopy validates enantiopurity .

Q. What computational methods are employed to study its reactivity in nucleophilic addition reactions?

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Molecular docking models interactions with biological targets (e.g., enzymes), while MD simulations assess stability in aqueous vs. lipid environments .

Q. How do solvent polarity and catalyst choice affect cyclocondensation reactions involving this compound?

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates for annulation with hydrazines, forming pyrazole derivatives. Acidic catalysts (e.g., p-TsOH) favor intramolecular cyclization, while basic conditions (e.g., DBU) promote intermolecular pathways. Kinetic studies via in-situ IR monitor intermediate formation .

Q. What advanced analytical workflows confirm trace-level degradation products under different storage conditions?

  • HPLC-PDA/MS identifies degradation products (e.g., hydrolyzed diketones) with detection limits <1 ppm. Accelerated stability studies (40°C/75% RH for 6 months) coupled with QbD (Quality by Design) principles optimize storage conditions (e.g., inert atmosphere, desiccants) .

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